molecular formula C10H12ClNO B8483411 1-(2-Chloro-3-pyridyl)-2,2-dimethylpropan-1-one

1-(2-Chloro-3-pyridyl)-2,2-dimethylpropan-1-one

Cat. No. B8483411
M. Wt: 197.66 g/mol
InChI Key: TWQMIUXMQQGOLC-UHFFFAOYSA-N
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Patent
US05688795

Procedure details

A mixture of copper(I) iodide (1.18 g, 6.2 mmol) in 5 mL of THF was cooled to -40° C. and then tert-butyllithium (8.85 mL, 1.4M, 12.4 mmol) was added. The mixture was stirred for 1 hour and 2-chloronicotinic acid chloride (2 g, 11.3 mmol) was added dropwise. The mixture was stirred at -40° C. for 1.5 hours and then allowed to warm to room temperature. The mixture was quenched with water and then diluted with ethyl acetate. The mixture was filtered, washed with water (2×10 mL) and brine, dried (Na2SO4) and concentrated. The residue was purified on silica gel by flash chromatography eluting with hexanes/ethyl acetate (85:15) to give 1-(2-chloro-3-pyridyl)-2,2-dimethylpropan-1-one (1.735 g, 8.8 mmol) as an oil.
Quantity
8.85 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
copper(I) iodide
Quantity
1.18 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].[Cl:6][C:7]1[N:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](Cl)=[O:10]>C1COCC1.[Cu]I>[Cl:6][C:7]1[C:8]([C:9](=[O:10])[C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:12][CH:13]=[CH:14][N:15]=1

Inputs

Step One
Name
Quantity
8.85 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
copper(I) iodide
Quantity
1.18 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at -40° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water (2×10 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel by flash chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (85:15)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC=C1C(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.8 mmol
AMOUNT: MASS 1.735 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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